molecular formula C12H11IN2O3S B6083769 ETHYL 3-IODO-4-[(4-OXO-1,3-THIAZOLAN-2-YLIDEN)AMINO]BENZOATE

ETHYL 3-IODO-4-[(4-OXO-1,3-THIAZOLAN-2-YLIDEN)AMINO]BENZOATE

Cat. No.: B6083769
M. Wt: 390.20 g/mol
InChI Key: HSLUHBFYTYXORP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ETHYL 3-IODO-4-[(4-OXO-1,3-THIAZOLAN-2-YLIDEN)AMINO]BENZOATE is a complex organic compound that features a thiazolidine ring, an iodine atom, and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 3-IODO-4-[(4-OXO-1,3-THIAZOLAN-2-YLIDEN)AMINO]BENZOATE typically involves multiple steps:

    Formation of the Thiazolidine Ring: This step involves the reaction of a suitable amine with a carbonyl compound in the presence of sulfur to form the thiazolidine ring.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

ETHYL 3-IODO-4-[(4-OXO-1,3-THIAZOLAN-2-YLIDEN)AMINO]BENZOATE can undergo various chemical reactions, including:

    Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The iodine atom can be substituted with other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

ETHYL 3-IODO-4-[(4-OXO-1,3-THIAZOLAN-2-YLIDEN)AMINO]BENZOATE has several applications in scientific research:

Mechanism of Action

The mechanism of action of ETHYL 3-IODO-4-[(4-OXO-1,3-THIAZOLAN-2-YLIDEN)AMINO]BENZOATE involves its interaction with various molecular targets:

    Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity.

    Receptor Binding: It can bind to specific receptors on cell surfaces, modulating cellular responses.

    Pathway Modulation: The compound can influence signaling pathways, leading to changes in gene expression and cellular behavior.

Comparison with Similar Compounds

Similar Compounds

    ETHYL 3-IODO-4-[(4-OXO-1,3-THIAZOLIDIN-2-YLIDEN)AMINO]BENZOATE: A closely related compound with a similar structure but different biological activity.

    ETHYL 3-BROMO-4-[(4-OXO-1,3-THIAZOLAN-2-YLIDEN)AMINO]BENZOATE: Substitution of iodine with bromine alters the compound’s reactivity and biological properties.

Uniqueness

ETHYL 3-IODO-4-[(4-OXO-1,3-THIAZOLAN-2-YLIDEN)AMINO]BENZOATE is unique due to the presence of the iodine atom, which enhances its reactivity and potential for further functionalization. The thiazolidine ring also contributes to its diverse biological activities, making it a valuable compound for research and development.

Properties

IUPAC Name

ethyl 3-iodo-4-[(4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11IN2O3S/c1-2-18-11(17)7-3-4-9(8(13)5-7)14-12-15-10(16)6-19-12/h3-5H,2,6H2,1H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSLUHBFYTYXORP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)N=C2NC(=O)CS2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11IN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.